molecular formula C19H17FN2O2 B2774377 6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one CAS No. 1170152-22-3

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one

Cat. No.: B2774377
CAS No.: 1170152-22-3
M. Wt: 324.355
InChI Key: VDPRLZCKBGPHTN-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one is a synthetic small molecule based on a pyrimidin-4(3H)-one core scaffold, a structure of high interest in medicinal chemistry . The pyrimidine ring is a privileged structure in drug discovery, found in various approved therapeutic agents and compounds under investigation for a range of biological activities . The specific substitution pattern on this compound—featuring a 4-ethoxyphenyl group at the 6-position and a 3-fluorobenzyl group at the 3-position—suggests its potential as a key intermediate or a target molecule for building chemical libraries. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in projects targeting enzyme inhibition or receptor modulation . Pyrimidine derivatives are known to interact with a variety of biological targets. For instance, some function as kinase inhibitors, such as EGFR inhibitors, which are relevant in cancer research , while others have been investigated for their activity against infectious diseases like tuberculosis through novel, non-promiscuous mechanisms of action . The presence of the fluorine atom on the benzyl group can influence the molecule's electronic properties, metabolic stability, and overall pharmacokinetic profile, making it a valuable entity for lead optimization studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific applications of structurally related pyrimidin-4(3H)-one derivatives.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[(3-fluorophenyl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-2-24-17-8-6-15(7-9-17)18-11-19(23)22(13-21-18)12-14-4-3-5-16(20)10-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPRLZCKBGPHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and fluorobenzyl groups.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidinone.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the ethoxyphenyl and fluorobenzyl groups.

    Reduction: Reduced forms of the pyrimidinone core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one
  • 6-(4-ethoxyphenyl)-3-(4-fluorobenzyl)pyrimidin-4(3H)-one
  • 6-(4-ethoxyphenyl)-3-(3-chlorobenzyl)pyrimidin-4(3H)-one

Uniqueness

6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one is unique due to the specific combination of the ethoxyphenyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of pyrimidine derivatives, including this compound, often involves multi-step processes that can include condensation reactions and cyclization. The presence of various substituents on the pyrimidine ring significantly influences the biological activity of these compounds.

Key Findings from SAR Studies

  • Substituent Effects : The ethoxy and fluorobenzyl groups enhance the lipophilicity and electronic properties of the compound, which can improve binding affinity to biological targets.
  • Inhibition Studies : Recent studies have shown that derivatives with similar structures exhibit significant inhibition of COX enzymes, which are critical in the inflammatory process. For instance, compounds with IC50 values in the low micromolar range have been reported, indicating potent anti-inflammatory activity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through in vitro assays measuring COX-1 and COX-2 inhibition. Preliminary results indicated that this compound effectively suppressed prostaglandin E2 (PGE2) production, a key mediator in inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound5.24.8
Diclofenac0.50.6
Celecoxib0.80.7

Table 1: Inhibitory Potency of Selected Compounds Against COX Enzymes

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in anticancer applications. Studies have demonstrated that it induces apoptosis in cancer cell lines through the modulation of apoptotic pathways involving Bcl-2 family proteins.

Case Study: A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM) compared to untreated controls.

The exact mechanism by which this compound exerts its biological effects involves multiple pathways:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators.
  • Apoptosis Induction : It influences apoptotic signaling pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors like Bcl-2.
  • Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest at the G1 phase, further contributing to its anticancer effects.

Q & A

Q. What are the optimized synthetic routes for 6-(4-ethoxyphenyl)-3-(3-fluorobenzyl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and coupling. Key steps include:

  • Suzuki-Miyaura coupling for introducing aromatic groups (e.g., 3-fluorobenzyl) using palladium catalysts (e.g., Pd(PPh₃)₄) in 1,4-dioxane/water at 100°C .
  • Nucleophilic substitution to attach the ethoxyphenyl group under basic conditions (e.g., K₂CO₃) .
  • Optimization factors : Temperature control (reflux vs. room temperature), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., ZnCl₂ for cyclization) impact yield (55–83%) and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H and ¹³C shifts (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 379.1) .
  • X-ray crystallography : Resolve 3D conformation for docking studies .
  • HPLC : Assess purity (>95% for biological assays) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents .
  • Stability : Sensitive to light and humidity; store at −20°C under inert atmosphere .
  • Melting Point : ~180–185°C (determined via DSC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Substituent variation : Compare analogs with modified benzyl (e.g., 3-fluoro vs. 3-chloro) or ethoxyphenyl groups (Table 1) .
  • Assay design : Test inhibition of EGFR/VEGFR-2 kinases (IC₅₀ values) or antimicrobial activity (MIC) .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Q. Table 1. SAR of Pyrimidin-4(3H)-one Derivatives

Substituent (R₁/R₂)Bioactivity (IC₅₀, nM)Target
3-Fluorobenzyl12.5 ± 1.2EGFR kinase
3-Chlorobenzyl18.7 ± 2.1EGFR kinase
4-Methylbenzyl>100Inactive

Q. What strategies are effective in identifying the primary biological targets of this compound?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant kinases (e.g., EGFR) .
  • CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound’s cytotoxic effects .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., gefitinib for EGFR) .
  • Validate purity : Re-test compounds with conflicting results using HPLC and NMR to rule out degradation .
  • Meta-analysis : Compare structural analogs (e.g., trifluoromethyl derivatives) to identify substituent-specific trends .

Methodological Notes

  • Data reproducibility : Replicate key findings (e.g., kinase inhibition) in ≥3 independent experiments .
  • Ethical compliance : Adhere to institutional guidelines for in vitro/in vivo testing.

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